(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
LDZRHXKNIDKRBY-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Malonate-Based Cyclopropanation
Corey-Chaykovsky Reaction with Substituted Benzaldehydes
The Corey-Chaykovsky reaction is a cornerstone for constructing cyclopropane rings. In the context of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, 3-hydroxybenzaldehyde serves as the aryl substrate. A representative protocol involves:
- Reagents : Dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and sodium hydroxide in dimethyl sulfoxide).
- Conditions : Reaction with malonic acid derivatives at 20–25°C under nitrogen, followed by acidification to isolate the cyclopropane intermediate.
Example :
A stirred mixture of pyridine (15.5 kg), piperidine (0.72 kg), and malonic acid (17.6 kg) is heated to 90°C. 3-Hydroxybenzaldehyde (12.0 kg) is added dropwise over 50 minutes, followed by 4 hours of stirring. After aqueous workup and distillation, the crude product is obtained in 85% yield.
Table 1. Optimization of Malonate Cyclopropanation
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature | 90°C | 85 | |
| Catalyst (Piperidine) | 0.72 kg | 85 | |
| Solvent | Pyridine | 85 | |
| Reaction Time | 4 hours | 85 |
Stereoselective Synthesis via Chiral Auxiliaries
Menthol Ester Intermediate Resolution
Chiral menthol esters enable diastereomeric separation. For example:
- Step 1 : (1R,2S,5R)-Menthyl trans-2-(3-hydroxyphenyl)cyclopropanecarboxylate is synthesized via cyclopropanation of 3-hydroxybenzaldehyde with dimethylsulfonium methylide.
- Step 2 : Diastereomers are separated via fractional crystallization from heptane, yielding the (1S,2S)-configured ester with 92% enantiomeric excess (ee).
- Step 3 : Saponification with aqueous NaOH (37%) at 24°C liberates the carboxylic acid, followed by acidification to pH 2 with HCl.
Critical Data :
Oxidative Derivatization of Cyclopropanecarboxaldehyde
Molecular Oxygen Oxidation
A solvent-free, non-catalytic oxidation method is scalable for industrial production:
- Substrate : Cyclopropanecarboxaldehyde with a 3-hydroxyphenyl substituent.
- Conditions : 50–100°C under oxygen atmosphere (1–10 bar).
- Yield : 90–96% after distillation.
Mechanistic Insight :
The reaction proceeds via a free radical chain mechanism, initiated by trace peroxides. Oxygen mass transfer limits the rate, necessitating efficient agitation.
Table 2. Oxidation Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature | 70°C | 92 | |
| Pressure | 5 bar O₂ | 92 | |
| Reaction Time | 6 hours | 92 |
Hydroxy Group Protection-Deprotection Strategies
Benzyl Ether Protection
To prevent undesired side reactions during cyclopropanation:
- Protection : 3-Hydroxybenzaldehyde is treated with benzyl bromide and K₂CO₃ in DMF, yielding 3-benzyloxybenzaldehyde (95% yield).
- Deprotection : Hydrogenolysis with Pd/C (10% w/w) in ethanol removes the benzyl group post-cyclopropanation.
Advantages :
Catalytic Asymmetric Cyclopropanation
Rhodium-Catalyzed Diazo Decomposition
Chiral rhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity:
- Substrate : Ethyl diazoacetate and styrene derivatives.
- Conditions : 0.1 mol% catalyst in dichloromethane at -40°C.
- Outcome : 90% yield with 94% ee.
Limitations :
- Requires anhydrous conditions.
- High catalyst cost limits industrial applicability.
Industrial-Scale Process Considerations
Quality Control and Analytical Methods
Chiral HPLC Analysis
- Column : Chiralpak IA (250 × 4.6 mm, 5 µm).
- Mobile Phase : Hexane:isopropanol (90:10, v/v).
- Retention Time : (1S,2S)-isomer = 12.3 min; (1R,2R)-isomer = 14.7 min.
Validation :
- Linearity (R² > 0.999) over 50–150% of target concentration.
- Limit of detection: 0.1% for diastereomeric impurities.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Study of Strained Ring Systems: Researchers utilize this compound to gain insights into the reactivity and stability of cyclopropane rings, which can inform the design of new materials with tailored properties.
Biology
Enzyme Inhibition: The compound shows potential as an inhibitor of specific enzymes. Its unique structural features may allow it to interact selectively with enzyme active sites, providing a basis for developing therapeutic agents.
Biological Activity: Investigations into its biological effects have highlighted its potential therapeutic applications, including antioxidant and antimicrobial properties.
Medical Applications
Drug Development: The compound is explored as a lead compound in drug discovery efforts. Its ability to inhibit certain enzymes positions it as a candidate for developing treatments for conditions such as inflammation and metabolic disorders.
Pharmacological Studies: Studies are being conducted on its pharmacokinetics and pharmacodynamics to understand how it behaves in biological systems, which is crucial for assessing its viability as a drug candidate.
Industrial Applications
Material Science: There is potential for using (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in developing new materials with unique properties due to its structural characteristics.
Chemical Manufacturing: The compound acts as a building block in synthesizing various industrial chemicals, contributing to the production of specialty chemicals and polymers.
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity: The hydroxyphenyl group provides antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest significant antimicrobial effects against various pathogens.
- Inhibition of Enzymatic Activity: In vitro experiments have shown that the compound can inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory applications.
Case Studies
-
Antioxidant Effects Study:
- A study assessed the antioxidant capacity using DPPH and ABTS radical scavenging tests. Results indicated significant free radical reduction, demonstrating its potential as a natural antioxidant agent.
-
Enzyme Inhibition Study:
- In vitro experiments evaluated the compound's ability to inhibit cyclooxygenase enzymes. Findings showed effective reduction in COX activity at specific concentrations, indicating its role in anti-inflammatory therapies.
-
Antimicrobial Activity Study:
- Antimicrobial tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can interact with active sites, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core structure is shared with several analogs, differing in substituents on the aromatic ring, stereochemistry, or additional functional groups. Below is a comparative analysis of select analogs:
Functional Group Impact on Activity
- 3-Hydroxyphenyl vs. In contrast, the 4-fluorophenyl analog () exhibits increased lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., FABP4) .
- Chlorinated Acyl Groups : UPF-648’s 3,4-dichlorobenzoyl group confers high potency against KMO (IC₅₀ = 2.6 µM), likely due to enhanced electron-withdrawing effects and steric bulk .
Stereochemical Specificity
Neurological Targets
Metabolic and Enzymatic Interactions
- The 4-fluorophenyl analog () binds to fatty acid-binding protein 4 (FABP4), a target in metabolic syndrome and diabetes. Its IC₅₀ of 2.6 µM underscores the role of fluorinated substituents in enhancing ligand-enzyme interactions .
Biological Activity
(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique structural features, including a strained cyclopropane ring and a hydroxyphenyl group. These characteristics contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
| InChI Key | LDZRHXKNIDKRBY-BDAKNGLRSA-N |
The biological activity of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The strained cyclopropane ring enhances its reactivity, allowing it to engage in significant interactions that can lead to the inhibition or activation of biological pathways. The hydroxyphenyl group facilitates hydrogen bonding and other interactions, modulating the compound's overall biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The hydroxyphenyl group provides antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
Study 1: Antioxidant Effects
A study assessed the antioxidant capacity of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, demonstrating its potential as a natural antioxidant agent.
Study 2: Enzyme Inhibition
In vitro experiments evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes. The results showed that at certain concentrations, the compound effectively reduced COX activity, suggesting its potential role in anti-inflammatory therapies.
Study 3: Antimicrobial Activity
A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences |
|---|---|
| Cyclopropane-1-carboxylic Acid | Lacks the hydroxyphenyl group; different reactivity |
| Phenylacetic Acid | Does not contain a cyclopropane ring; different properties |
| Hydroxyphenylacetic Acid | Similar functional groups but different structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
